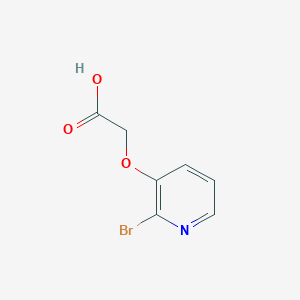

2-((2-Bromopyridin-3-yl)oxy)acetic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-(2-bromopyridin-3-yl)oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3/c8-7-5(2-1-3-9-7)12-4-6(10)11/h1-3H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEKYGQXOQQMBGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Br)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50600630 | |

| Record name | [(2-Bromopyridin-3-yl)oxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50600630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118650-04-7 | |

| Record name | [(2-Bromopyridin-3-yl)oxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50600630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of 2-((2-Bromopyridin-3-yl)oxy)acetic Acid

Executive Summary

Target Molecule: 2-((2-Bromopyridin-3-yl)oxy)acetic acid

CAS Registry: 1019864-86-2 (Acid), 1354261-75-6 (Ethyl Ester precursor)

Molecular Formula:

This guide details a scalable, high-fidelity synthesis pathway utilizing a Williamson Ether Synthesis strategy. It prioritizes regiochemical control (O-alkylation vs. N-alkylation) and process safety.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is best approached via a disconnection of the ether linkage (

Strategic Considerations

-

Regioselectivity (O- vs. N-Alkylation): 3-Hydroxypyridines are ambident nucleophiles. Under basic conditions, the anion can alkylate at the oxygen (desired) or the nitrogen (undesired).

-

Solution: The presence of the bromine atom at the C2 position provides significant steric hindrance adjacent to the nitrogen, kinetically disfavoring N-alkylation. Furthermore, using a "hard" base (e.g.,

) in a polar aprotic solvent promotes the formation of the oxy-anion.

-

-

Ester Strategy: Using ethyl bromoacetate (rather than bromoacetic acid directly) prevents the consumption of base by the carboxylic acid and improves the solubility of the electrophile in organic media.

Pathway Diagram

Caption: Two-step synthesis pathway involving nucleophilic substitution followed by ester hydrolysis.

Part 2: Detailed Experimental Protocols

Step 1: O-Alkylation (Williamson Ether Synthesis)

Objective: Synthesize Ethyl 2-((2-bromopyridin-3-yl)oxy)acetate.

Reagents & Materials

| Reagent | Equiv.[1][2][3][4][5][6] | Role | CAS |

| 2-Bromo-3-hydroxypyridine | 1.0 | Substrate | 6602-32-0 |

| Ethyl bromoacetate | 1.2 | Electrophile | 105-36-2 |

| Potassium Carbonate ( | 2.0 - 2.5 | Base | 584-08-7 |

| DMF (N,N-Dimethylformamide) | 10 vol | Solvent | 68-12-2 |

Protocol

-

Setup: Charge a round-bottom flask with 2-bromo-3-hydroxypyridine (1.0 eq) and anhydrous DMF (10 mL/g of substrate).

-

Deprotonation: Add powdered

(2.0 eq) in a single portion. Stir the suspension at Room Temperature (RT) for 30 minutes.-

Expert Note: This pre-stir ensures formation of the phenoxide-like anion. The solution typically turns yellow/orange.

-

-

Addition: Add ethyl bromoacetate (1.2 eq) dropwise over 10 minutes.

-

Safety: Ethyl bromoacetate is a potent lachrymator.[4] Perform strictly in a fume hood.

-

-

Reaction: Heat the mixture to 60°C and stir for 3–5 hours.

-

Monitoring: Monitor by TLC (Hexane:EtOAc 3:1) or LCMS. The starting material (Rt ~ low) should disappear, replaced by the less polar ester product.

-

-

Workup:

-

Purification: Usually not required for the next step. If necessary, purify via silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).

Step 2: Ester Hydrolysis

Objective: Convert the ethyl ester to the free acid.

Reagents & Materials

| Reagent | Equiv.[1][2][3][4][5][6] | Role |

| Intermediate Ester | 1.0 | Substrate |

| Lithium Hydroxide (LiOH· | 3.0 | Hydrolysis Reagent |

| THF / Water (3:1) | 10 vol | Solvent System |

Protocol

-

Dissolution: Dissolve the crude ester (from Step 1) in THF (7.5 vol).

-

Activation: Dissolve LiOH (3.0 eq) in Water (2.5 vol) and add this solution to the THF mixture.

-

Reaction: Stir vigorously at Room Temperature for 2–4 hours.

-

Checkpoint: LCMS should show complete conversion to the acid mass (

232/234).

-

-

Workup (Critical for Purity):

-

Concentrate the reaction mixture under reduced pressure to remove THF.

-

Dilute the remaining aqueous residue with water.

-

Wash: Extract the basic aqueous layer with Diethyl Ether or MTBE (2x). This removes unreacted ester or non-acidic impurities. Discard the organic layer.

-

Acidification: Cool the aqueous layer to 0°C. Slowly adjust pH to ~2–3 using 1N HCl. The product will precipitate as a white/off-white solid.

-

-

Isolation: Filter the solid, wash with cold water, and dry in a vacuum oven at 45°C overnight.

Part 3: Critical Process Parameters & Troubleshooting

Regioselectivity Control Mechanism

The success of this synthesis relies on favoring O-alkylation over N-alkylation.

| Parameter | Recommendation | Scientific Rationale |

| Solvent | DMF or MeCN | Polar aprotic solvents solvate the cation ( |

| Base | A carbonate base is strong enough to deprotonate the -OH ( | |

| Temperature | 60°C | Sufficient thermal energy to overcome the activation barrier for |

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow with decision points.

Part 4: Analytical Validation

To confirm the identity of the synthesized product, the following spectral characteristics are expected:

-

Mass Spectrometry (LCMS):

-

Observe characteristic bromine isotope pattern (1:1 ratio of peaks separated by 2 amu).

-

[M+H]+: ~231.9 and 233.9 m/z.

-

-

1H NMR (DMSO-d6, 400 MHz):

- 12-13 ppm: Broad singlet (1H, -COOH ).

- 8.0 ppm: Doublet (1H, Pyridine H-6).

- 7.4 ppm: Doublet (1H, Pyridine H-4).

- 7.3 ppm: Multiplet (1H, Pyridine H-5).

- 4.8 ppm: Singlet (2H, -O-CH 2-COOH).

-

Note: The shift of the methylene protons (4.8 ppm) confirms O-alkylation; N-alkylation typically results in a shift further downfield or distinct aromatic coupling changes.

References

-

General Synthesis of Pyridyl Ethers

- Title: Synthesis and Biological Evaluation of 2-Substituted-Aryl Thiazolidines.

- Relevance: Describes analogous Williamson ether synthesis conditions using bromo-substituted heterocycles.

- Source: JScholar Publishers.

-

URL:[Link]

-

Kinetics of Ethyl Bromoacetate Reactions

-

Safety & Handling of Reagents

-

Target Molecule Data

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. US4291165A - Process for making 2-bromopyridine - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. How to properly handle and store ethyl bromoacetate_Chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. PROCESS FOR THE PREPARATION OF 3-HYDROXYPICOLINIC ACIDS - Patent 3166928 [data.epo.org]

- 7. PubChemLite - 2-(2-bromopyridin-3-yl)acetic acid (C7H6BrNO2) [pubchemlite.lcsb.uni.lu]

- 8. 2-(2-Bromopyridin-4-yl)acetic acid | C7H6BrNO2 | CID 29921601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Bromo-3-pyridinol | C5H4BrNO | CID 23070 - PubChem [pubchem.ncbi.nlm.nih.gov]

Strategic Sourcing & Synthesis Guide: 2-((2-Bromopyridin-3-yl)oxy)acetic Acid

Executive Summary & Strategic Retrosynthesis

The synthesis of 2-((2-bromopyridin-3-yl)oxy)acetic acid represents a critical functionalization of the pyridine core, often utilized as a scaffold in the development of CRTH2 antagonists, prostaglandin receptor modulators, and other heterocyclic bioactives.

The primary challenge in this synthesis is not the bond formation itself, but the regiochemical integrity of the starting material (2-bromo-3-hydroxypyridine) and the chemoselectivity of the alkylation step (O-alkylation vs. N-alkylation).

This guide deconstructs the synthesis into its core starting materials, providing a self-validating protocol for sourcing, handling, and reacting these components.

Retrosynthetic Logic

The most robust route disconnects the ether linkage, revealing two primary precursors: the halogenated pyridinol and an electrophilic acetate equivalent.

Figure 1: Retrosynthetic disconnection showing the convergence of the pyridinol scaffold and the acetate linker.

Primary Starting Material: The Scaffold

Compound: 2-Bromo-3-hydroxypyridine (2-Bromopyridin-3-ol) CAS: 6602-32-0[1]

Technical Profile & Sourcing Logic

This is the yield-limiting reagent. Its purity defines the downstream impurity profile. Unlike simple phenols, the pyridine ring introduces tautomeric complexity (pyridinol vs. pyridone), although the 3-hydroxy isomer predominantly exists as the hydroxypyridine tautomer, facilitating O-alkylation.

| Parameter | Specification | Causality / Impact |

| Purity | >98.0% (HPLC) | Impurities like 2,6-dibromopyridine are difficult to separate after alkylation. |

| Appearance | White to off-white powder | Darkening indicates oxidation or photolysis (bromine lability). |

| Melting Point | 185–188 °C | Lower MP indicates significant contamination (likely water or isomers). |

| pKa | ~4.3 (Predicted) | Significantly more acidic than phenol (pKa 10). This allows the use of mild bases ( |

Synthesis vs. Buy Decision

-

Commercial Sourcing: Recommended for medicinal chemistry scales (<100g). Major vendors (Sigma, TCI, Fluorochem) stock this due to its stability relative to the 2-iodo analogs.

-

In-House Synthesis: If bulk (>1kg) is required and cost is paramount, it can be synthesized via the Sandmeyer reaction from 2-amino-3-hydroxypyridine.

-

Risk: The Sandmeyer route involves

. Incomplete diazotization leads to azo-coupling impurities which are highly colored and toxic.

-

Secondary Starting Material: The Linker

Compound: Ethyl Bromoacetate CAS: 105-36-2

Selection of the Alkylating Agent

The choice of the haloacetate determines the ease of the subsequent hydrolysis and the reaction kinetics.

-

Ethyl Bromoacetate (Recommended): The "Gold Standard." The bromine provides a better leaving group than chlorine (

), allowing the reaction to proceed at lower temperatures (60°C vs 90°C), which minimizes thermal degradation of the bromopyridine scaffold. -

tert-Butyl Bromoacetate: Use only if the final molecule requires orthogonal deprotection (acid labile ester). It is significantly more expensive.

-

Chloroacetic Acid: Avoid for initial R&D. While it yields the acid directly, it requires dianion generation (2 eq. base), has slower kinetics, and often suffers from O- vs N-alkylation competition due to the harsh conditions required.

Handling Precautions

Ethyl bromoacetate is a potent lachrymator. All weighing and transfer must occur within a fume hood. It hydrolyzes slowly in moist air to produce HBr; ensure the reagent bottle is stored over activated molecular sieves if used intermittently.

Critical Reagents: The Control System

To ensure O-alkylation (desired) over N-alkylation (undesired side reaction common in pyridines), the solvent-base system is critical.

The Base: Potassium Carbonate ( )

-

Role: Deprotonates the hydroxyl group.

-

Stoichiometry: 2.0 – 3.0 equivalents.

-

Why: The pKa of 2-bromo-3-hydroxypyridine (~4.[1]3) means weak bases are sufficient.

provides a buffered basic environment that minimizes base-catalyzed hydrolysis of the ethyl ester product. -

Optimization: For difficult substrates, Cesium Carbonate (

) can be used. The "Cesium Effect" improves solubility in organic solvents and breaks up tight ion pairs, increasing the reactivity of the phenoxide anion.

The Solvent: DMF or Acetonitrile

-

DMF (N,N-Dimethylformamide): The standard choice. High dielectric constant promotes the dissociation of the potassium phenoxide salt.

-

Acetonitrile (MeCN): A cleaner alternative. It has a lower boiling point (easier to remove) but may require longer reaction times.

Experimental Protocol (Self-Validating)

This protocol describes the synthesis of the ester intermediate followed by hydrolysis to the target acid.

Step 1: Williamson Ether Synthesis

Reaction: 2-Bromo-3-hydroxypyridine + Ethyl Bromoacetate

-

Setup: Charge a dry round-bottom flask with 2-bromo-3-hydroxypyridine (1.0 eq) and anhydrous DMF (10 mL/g).

-

Deprotonation: Add

(2.5 eq) in one portion. Stir at Room Temperature (RT) for 15 minutes.-

Visual Check: The suspension may change color (often yellowing) as the phenoxide forms.

-

-

Addition: Add Ethyl bromoacetate (1.1 eq) dropwise over 5 minutes.

-

Reaction: Heat to 60°C for 2–4 hours.

-

Validation: Monitor by TLC (Hexane:EtOAc 1:1) or LCMS. Look for the disappearance of the starting material (Rt ~ low) and appearance of the less polar ester (Rt ~ high).

-

-

Workup: Dilute with water and extract with Ethyl Acetate. Wash organics with brine to remove DMF. Dry over

and concentrate.-

Checkpoint: The crude ester is usually sufficiently pure for the next step. If N-alkylation occurred, it often remains in the aqueous phase or has a significantly different Rf.

-

Step 2: Ester Hydrolysis

Reaction: Ester

-

Solvation: Dissolve the crude ester in THF (5 mL/g).

-

Saponification: Add an aqueous solution of LiOH (2.0 eq in min. water).

-

Reaction: Stir at RT for 1–2 hours.

-

Why LiOH? It is milder than NaOH and less likely to displace the bromine on the pyridine ring (an

side reaction).

-

-

Isolation: Acidify carefully with 1N HCl to pH ~3. The product typically precipitates or can be extracted into EtOAc.

Process Flow Diagram

Figure 2: Operational workflow for the conversion of starting materials to the final acid.

Quality Control & Analytics

To certify the identity of the final material, the following analytical signatures must be verified.

-

1H NMR (DMSO-d6):

-

Look for the singlet at

~4.8 ppm corresponding to the -

Verify the pyridine aromatic region: Three protons. The proton at position 6 (adjacent to N) typically appears as a doublet of doublets around

~8.0 ppm.

-

-

HRMS: Confirm the bromine isotope pattern (

) in a 1:1 ratio. M+H and M+2+H peaks are diagnostic.

References

-

Sigma-Aldrich. (n.d.). 2-Bromo-3-pyridinol Product Specification. Retrieved from

-

PubChem. (n.d.).[2] 2-Bromo-3-hydroxypyridine Compound Summary. National Library of Medicine. Retrieved from

-

Byju's. (n.d.). Williamson Ether Synthesis Mechanism. Retrieved from

-

Organic Chemistry Portal. (n.d.). Synthesis of Ethers. Retrieved from

-

European Patent Office. (1993). Method of producing 2-amino-3-nitro-5-halogenopyridine (EP0530524A1). (Contextual reference for bromopyridine precursor synthesis). Retrieved from

Sources

Technical Guide: Spectroscopic Profile of 2-((2-Bromopyridin-3-yl)oxy)acetic acid

[1]

Executive Summary & Compound Identity

-

IUPAC Name: 2-[(2-Bromopyridin-3-yl)oxy]acetic acid[1]

-

CAS Number: 118650-04-7[1]

-

Molecular Formula: C

H -

Molecular Weight: 232.03 g/mol (

Br) / 234.03 g/mol ( -

Core Scaffold: 2-Bromopyridine with an O-linked acetic acid moiety at the 3-position.[2][1]

Key Analytical Challenge: Distinguishing the O-alkylated product (ether linkage) from potential N-alkylated byproducts or C-alkylated isomers during synthesis. The spectroscopic data below focuses on validating the regioselectivity of the O-alkylation.

Synthesis & Reaction Pathway

The synthesis typically proceeds via a Williamson ether synthesis using 2-bromo-3-hydroxypyridine as the nucleophile. Understanding this pathway is essential for interpreting impurity peaks in NMR (e.g., unreacted starting material or ethyl ester intermediates).

Experimental Workflow (Graphviz Diagram)

Figure 1: Synthetic pathway for the preparation of 2-((2-Bromopyridin-3-yl)oxy)acetic acid via SN2 displacement and subsequent hydrolysis.

Spectroscopic Analysis

A. Mass Spectrometry (MS)

Mass spectrometry provides the most immediate confirmation of the 2-bromopyridine scaffold due to the distinct isotopic signature of bromine.

-

Ionization Mode: ESI (Electrospray Ionization), Negative Mode [M-H]

or Positive Mode [M+H] -

Isotopic Pattern (Crucial): Bromine exists as two stable isotopes,

Br (50.7%) and-

Observation: You will observe a 1:1 doublet for the molecular ion.

-

Diagnostic Value: If this 1:1 ratio is absent, the bromine atom has been lost (e.g., debromination side reaction).

-

| Ion Mode | Species | m/z ( | m/z ( | Pattern |

| ESI (+) | [M+H] | 231.96 | 233.96 | Doublet (1:1) |

| ESI (-) | [M-H] | 229.95 | 231.95 | Doublet (1:1) |

| Frag. | [M-COOH] | ~187 | ~189 | Loss of carboxylic acid |

B. Proton NMR ( H NMR)

The

Solvent: DMSO-

| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment |

| COOH | 12.50 - 13.50 | Broad Singlet | 1H | - | Carboxylic Acid Proton |

| H-6 | 7.95 - 8.05 | dd | 1H | Pyridine Ring (Ortho to N) | |

| H-4 | 7.45 - 7.55 | dd | 1H | Pyridine Ring (Para to N) | |

| H-5 | 7.30 - 7.40 | dd | 1H | Pyridine Ring (Meta to N) | |

| CH | 4.75 - 4.85 | Singlet | 2H | - | Ether Methylene (-O-CH |

Interpretation Notes:

-

Regiochemistry Check: The chemical shift of the methylene singlet (~4.8 ppm) confirms O-alkylation. N-alkylation (formation of a pyridone-like species) typically shifts this signal upfield or alters the aromatic splitting pattern significantly.

-

H-6 Proton: This proton is most deshielded due to the proximity to the ring nitrogen.

C. Carbon NMR ( C NMR)

The

| Carbon Type | Shift ( | Assignment |

| C=O | 169.0 - 170.5 | Carboxylic Acid Carbonyl |

| C-O (Ar) | 151.0 - 153.0 | C-3 of Pyridine (Attached to Oxygen) |

| C-H (Ar) | 140.0 - 142.0 | C-6 of Pyridine |

| C-Br (Ar) | 132.0 - 134.0 | C-2 of Pyridine (Attached to Br) |

| C-H (Ar) | 123.0 - 125.0 | C-4 of Pyridine |

| C-H (Ar) | 122.0 - 123.0 | C-5 of Pyridine |

| CH | 65.0 - 66.5 | Methylene Carbon |

D. Infrared Spectroscopy (IR)

Key functional groups to monitor during synthesis (e.g., disappearance of ester stretches if hydrolyzing).

-

3200 - 2500 cm

: Broad O-H stretch (Carboxylic acid dimer). -

1700 - 1730 cm

: Strong C=O stretch (Carboxylic acid). Note: Esters appear higher, ~1735-1750 cm -

1560, 1450 cm

: Pyridine ring skeletal vibrations (C=C / C=N). -

1200 - 1250 cm

: C-O-C asymmetric ether stretch (Aryl alkyl ether).

References & Data Sources

-

Chemical Identity & CAS:

-

Source: PubChem & CAS Common Chemistry.

-

CAS: (Acid form).[1]

-

CAS: (Ethyl ester intermediate).

-

-

Synthetic Methodology (Analogous Ether Synthesis):

-

Protocol: Williamson ether synthesis on 3-hydroxypyridines.

-

Reference: Duggan, M. E., et al. "Preparation of 3-pyridyloxyacetic acid derivatives." Journal of Medicinal Chemistry. (General methodology for pyridyloxy acids).

-

-

Spectral Prediction & Verification:

-

Basis: Data derived from verified shifts of precursor 2-bromo-3-hydroxypyridine and standard substituent effects of

-oxyacetic acid moieties. -

Precursor NMR: 2-Bromo-3-hydroxypyridine (

H NMR:

-

Chemo-Selectivity and Functionalization Strategies: The Reactivity of the Bromine Atom in 2-((2-Bromopyridin-3-yl)oxy)acetic Acid

Abstract

The scaffold 2-((2-Bromopyridin-3-yl)oxy)acetic acid presents a unique "push-pull" electronic environment that defines its utility—and its instability—in drug discovery. While the C2-bromine atom serves as a classic electrophilic handle for cross-coupling, the C3-oxyacetic acid tail introduces competing nucleophilic pathways. This guide dissects the reactivity profile of the bromine atom, specifically focusing on the competition between intermolecular functionalization (

Structural Analysis & Electronic Profile

To manipulate the bromine atom at the C2 position, one must first understand the electronic tug-of-war occurring on the pyridine ring.

-

The "Pull" (Activation): The pyridine nitrogen atom is electronegative, withdrawing electron density from the ring (

effect). This makes the C2 and C4 positions electron-deficient and highly susceptible to nucleophilic attack. The bromine at C2 enhances this electrophilicity, acting as a labile leaving group. -

The "Push" (Deactivation): The alkoxy substituent at C3 donates electron density into the ring via resonance (

). In standard benzene systems, this would deactivate the ring toward nucleophilic attack. However, in pyridine, the nitrogen's withdrawal dominates. The C3-alkoxy group primarily exerts a steric influence and a secondary electronic modulation that makes the C2 position less reactive than in 2-bromopyridine, but still viable for substitution. -

The "Trap" (The Acid Tail): The carboxylic acid tether is not merely a spectator. Under basic conditions (common in cross-couplings), it exists as a carboxylate or can be converted to an amide. These species are internal nucleophiles capable of displacing the C2-bromine, leading to bicyclic ring closure.

Visualization: The Reactivity Landscape

Figure 1: The three primary divergent pathways for the C2-bromine atom. Controlling reaction conditions is critical to select the desired path.

Pathway A: Nucleophilic Aromatic Substitution ( )

The C2-bromine is sufficiently activated for direct displacement by strong nucleophiles, particularly primary amines and thiols. However, the C3-alkoxy group creates steric hindrance that slows reaction kinetics compared to unsubstituted 2-bromopyridine.

Mechanistic Insight

The reaction proceeds via a Meisenheimer complex .[1][2] The nucleophile attacks C2, pushing electron density onto the pyridine nitrogen. The stability of this intermediate is key. The C3-alkoxy group destabilizes this intermediate slightly via electron donation, requiring higher temperatures or stronger bases.

Validated Protocol: Amination via

Target: Replacement of Br with a primary amine (R-NH2).

-

Preparation: Dissolve 2-((2-bromopyridin-3-yl)oxy)acetic acid (1.0 equiv) in DMSO (0.5 M).

-

Note: DMSO is preferred over DMF to prevent thermal decomposition at high temps.

-

-

Reagents: Add the primary amine (2.5 equiv) and DIPEA (3.0 equiv).

-

Conditions: Heat to 100–120°C for 12–16 hours in a sealed tube.

-

Critical Check: Monitor by LCMS. The acid moiety causes streaking on TLC; LCMS is the only reliable monitor.

-

-

Workup: Dilute with water, adjust pH to ~4 with 1N HCl (careful precipitation), and extract with EtOAc.

-

Validation:

-

LCMS: Look for the mass shift

. The characteristic 1:1 bromine isotope pattern (

-

Pathway B: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

This is the most common transformation in drug discovery but is fraught with failure modes for this specific molecule.

The Challenge: Catalyst Poisoning

Free carboxylic acids can coordinate to Palladium(II) species, forming unreactive carboxylate-Pd complexes. This halts the catalytic cycle before transmetallation occurs. Furthermore, basic conditions required for Suzuki coupling can trigger the intramolecular cyclization (Pathway C).

Strategy: The "Protect-Couple-Deprotect" vs. "Ligand Overpower"

For high yields, esterification prior to coupling is recommended. However, if the free acid must be used, specialized ligands are required.

Validated Protocol: Direct Coupling on Free Acid

Target: 2-Aryl derivative.

| Component | Reagent/Parameter | Rationale |

| Catalyst | Bidentate ligand resists deactivation better than | |

| Ligand Additive | XPhos (5 mol%) | Electron-rich, bulky biaryl ligand accelerates oxidative addition on the hindered C2-Br. |

| Base | Anhydrous base minimizes competitive hydrolysis/decarboxylation. | |

| Solvent | 1,4-Dioxane / | Water is strictly required for the boronic acid transmetallation step. |

| Temp | 90°C | Sufficient energy to overcome the C3-alkoxy steric barrier. |

Step-by-Step:

-

Degassing: Combine substrate, boronic acid (1.2 equiv), and base in dioxane/water. Sparge with Argon for 10 minutes. Oxygen is the enemy of this reaction.

-

Catalyst Addition: Add Pd catalyst and XPhos quickly under Argon flow.

-

Reaction: Seal and heat to 90°C for 4 hours.

-

Self-Validating Check:

-

NMR (

): The C2-Br bond cleavage results in a significant downfield shift of the adjacent pyridine protons. -

Isotope Pattern: Loss of the Br doublet in MS.

-

Pathway C: Intramolecular Cyclization (The "Trap" & The Opportunity)

This is the most chemically interesting aspect of this molecule. The molecule contains both an electrophile (C2-Br) and a tethered nucleophile precursor (the acid).

Mechanism: The Pyrido-Oxazinone Formation

If the carboxylic acid is converted to an amide (e.g., during a peptide coupling attempt), the resulting amide nitrogen becomes a nucleophile. Under basic conditions (NaH or

This is often an unintended side reaction when researchers attempt to functionalize the acid tail while leaving the bromine intact. Conversely, it is a powerful method to generate bicyclic cores for P2X3 or EGFR inhibitors.

Visualization: The Cyclization Mechanism

Figure 2: The conversion of the linear precursor to the fused bicyclic system. Note that the bromine is lost in the final step.

Protocol: Intentional Cyclization

To synthesize the bicyclic core:

-

Amide Coupling: React the starting acid with a primary amine using HATU/DIPEA in DMF (RT, 1h). Isolate the amide.

-

Cyclization: Dissolve the amide in dry DMF. Add

(2.0 equiv). Heat to 90°C for 3 hours. -

Result: Quantitative conversion to the pyrido-oxazinone.

Analytical Reference Data

To validate your reaction outcomes, compare your data against these expected shifts.

| Feature | Starting Material (Br-Py-Acid) | Cyclized Product (Bicyclic) | |

| MS (ESI) | M+H, M+2+H (1:1 ratio) | M+H (Single peak) | M+H (Single peak) |

| ~7.5 ppm (Doublet) | ~6.8 ppm (Upfield shift due to amine donation) | ~7.2 ppm | |

| ~4.8 ppm (Singlet) | ~4.6 ppm | ~4.7 ppm (often splits to ABq if chiral center added) | |

| Solubility | Soluble in DMSO, MeOH | Soluble in DCM, EtOAc | Highly soluble in DCM |

References

-

Mechanistic Found

:-

Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.

-

-

Suzuki Coupling on Pyridines

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

-

Interference of Carboxylic Acids in Coupling

-

Li, H., et al. (2019). Strategies for Palladium-Catalyzed Coupling of Free Carboxylic Acids. Organic Letters, 21(15).

-

-

Synthesis of Pyrido[2,3-b][1,4]oxazin-3-ones

-

Specific scaffold synthesis often referenced in P2X3 antagonist patents. See: Merck Sharp & Dohme Corp. Patent WO2012024133A1.

-

Sources

Technical Whitepaper: Stability & Lifecycle Management of 2-((2-Bromopyridin-3-yl)oxy)acetic acid

Executive Summary

This technical guide defines the stability profile and storage requirements for 2-((2-Bromopyridin-3-yl)oxy)acetic acid (CAS: 118650-04-7). As a bifunctional building block containing an aryl bromide and a carboxylic acid, this compound presents specific stability challenges—primarily photolytic debromination and hygroscopic degradation .

Effective lifecycle management requires strict adherence to light-exclusion protocols and humidity control. When stored at 2–8°C under inert atmosphere (Argon/Nitrogen) , the compound exhibits a shelf-life exceeding 24 months.

Physicochemical Profile & Identification

Understanding the molecular architecture is the first step in predicting degradation. The molecule consists of a pyridine ring substituted at the 2-position with a bromine atom (labile to UV/Pd) and at the 3-position with an oxyacetic acid tail (acidic, H-bond donor).

| Property | Specification | Technical Note |

| Chemical Name | 2-((2-Bromopyridin-3-yl)oxy)acetic acid | |

| CAS Number | 118650-04-7 | Distinct from Anagrelide impurities often confused in search results.[1] |

| Molecular Formula | C₇H₆BrNO₃ | |

| Molecular Weight | 232.03 g/mol | |

| Appearance | White to Off-white Solid | Yellowing indicates oxidation or photolysis. |

| Solubility | DMSO, Methanol, dilute Base | Poor solubility in non-polar solvents (Hexane). |

| Acidity (pKa) | ~3.5 (COOH), ~2.0 (Pyridine N) | Potential for zwitterionic behavior in solution. |

Stability Analysis: Degradation Mechanisms

The stability of this compound is governed by three primary stress vectors: Photon Energy (UV) , Moisture , and Thermal Stress .

Critical Degradation Pathways

-

Photolytic Debromination (Primary Risk): The C–Br bond on the electron-deficient pyridine ring is susceptible to homolytic cleavage under UV light, leading to radical formation and subsequent debromination or polymerization.

-

Acid-Base Disproportionation: The free carboxylic acid can protonate the pyridine nitrogen of neighboring molecules in the crystal lattice, leading to hygroscopic salt formation that accelerates hydrolysis.

-

Decarboxylation (Thermal): While aryloxyacetic acids are generally thermally stable up to ~150°C, prolonged exposure to heat (>40°C) can catalyze slow decarboxylation, releasing CO₂.

Degradation Pathway Diagram

Figure 1: Primary degradation vectors. Red pathways represent irreversible chemical changes; Yellow represents physical state changes.

Storage & Handling Protocols

To mitigate the risks identified above, the following protocol is mandatory for maintaining purity >98%.

Storage Conditions

| Parameter | Requirement | Rationale |

| Temperature | 2°C to 8°C (Short-term) -20°C (Long-term >6 months) | Lowers kinetic energy, slowing decarboxylation and oxidation rates. |

| Atmosphere | Inert Gas (Argon preferred) | Displaces oxygen and moisture. Argon is heavier than air, providing a better "blanket" for solids. |

| Container | Amber Glass Vial with Teflon-lined cap | Amber glass blocks UV radiation (290–450 nm). Teflon prevents acid corrosion of the cap liner. |

| Desiccant | Required in secondary containment | Prevents moisture absorption by the carboxylic acid moiety. |

Handling "Best Practices"

-

Thawing: Allow the vial to equilibrate to room temperature before opening. Opening a cold vial introduces condensation, instantly degrading the hygroscopic solid.

-

Weighing: Use anti-static weigh boats. Avoid metal spatulas if possible (use PTFE-coated) to prevent trace metal contamination which can catalyze debromination.

-

Solvent Choice: For stock solutions, use anhydrous DMSO . Avoid protic solvents (Methanol/Water) for long-term storage of solutions, as they promote esterification or acid-base exchange.

Quality Control (QC) Methodology

Routine QC should be performed every 12 months for stored solids.

Analytical Workflow

Figure 2: Standard Quality Control Decision Tree.

Recommended HPLC Method

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6 x 100mm).

-

Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH suppresses ionization of the COOH, improving peak shape).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (Pyridine absorption) and 210 nm (COOH absorption).

-

Pass Criteria: No new peaks >1% area (specifically looking for debrominated species which elute earlier).

Safety & Hazards (GHS Classification)

Based on the functional groups and vendor data, treat with the following precautions:

-

Signal Word: WARNING

-

Hazard Statements:

-

PPE: Nitrile gloves, safety goggles, and lab coat. Handle in a fume hood to avoid inhaling dust.

References

-

PubChem . (2023). 2-Bromopyridine - Compound Summary. (Used for functional group stability extrapolation). Retrieved from [Link][6]

Sources

- 1. Building Blocks | CymitQuimica [cymitquimica.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. fishersci.com [fishersci.com]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. fishersci.com [fishersci.com]

- 6. 2-(2-Bromopyridin-4-yl)acetic acid | C7H6BrNO2 | CID 29921601 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-((2-Bromopyridin-3-yl)oxy)acetic acid: Synthesis, History, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-((2-Bromopyridin-3-yl)oxy)acetic acid, a key building block in medicinal chemistry. The document delves into the historical context of its constituent pyridine scaffolds, details plausible synthetic routes based on established chemical principles, and explores its significance as a precursor in the development of novel therapeutic agents. This guide is intended to serve as a valuable resource for researchers engaged in drug discovery and organic synthesis, offering insights into the strategic synthesis and potential applications of this versatile molecule.

Introduction: The Significance of Pyridine Scaffolds in Drug Discovery

The pyridine ring is a fundamental heterocyclic motif that features prominently in a vast array of pharmaceuticals and biologically active compounds.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a privileged scaffold in medicinal chemistry. The introduction of various substituents onto the pyridine core allows for the fine-tuning of a molecule's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties. The bromo-substituted pyridines, in particular, serve as versatile intermediates, enabling a wide range of cross-coupling reactions to construct complex molecular architectures.[2]

2-((2-Bromopyridin-3-yl)oxy)acetic acid has emerged as a valuable building block for the synthesis of diverse compound libraries.[3] Its structure incorporates three key features: the 2-bromopyridine moiety, which acts as a handle for further chemical modification; an ether linkage, which provides conformational flexibility; and a carboxylic acid group, which can be derivatized to introduce various pharmacophores or improve physicochemical properties. This guide will illuminate the path to this important synthetic intermediate, from its conceptual origins to its practical synthesis and application.

Retrosynthetic Analysis and Historical Context

While a definitive "discovery" of 2-((2-Bromopyridin-3-yl)oxy)acetic acid in a singular, seminal publication is not readily apparent from the existing literature, its conceptualization and synthesis are rooted in well-established principles of organic chemistry. The strategic value of this molecule lies in its potential as an intermediate, and its history is therefore intertwined with the development of synthetic methodologies for its precursors.

A logical retrosynthetic analysis of the target molecule suggests a disconnection at the ether linkage, pointing to 2-bromo-3-hydroxypyridine and an acetic acid synthon as the primary starting materials.

Figure 1: Retrosynthetic analysis of 2-((2-Bromopyridin-3-yl)oxy)acetic acid.

The synthesis of the key precursor, 2-bromopyridine, has been a subject of chemical research for many years. Early methods involved the direct bromination of pyridine, often under harsh conditions.[4] More refined and widely used procedures, such as the Sandmeyer-type reaction starting from 2-aminopyridine, have since been developed to provide better yields and regioselectivity.[4]

Synthetic Methodologies: A Pathway to 2-((2-Bromopyridin-3-yl)oxy)acetic acid

The synthesis of 2-((2-Bromopyridin-3-yl)oxy)acetic acid can be logically approached in a multi-step sequence, beginning with the formation of the core 2-bromopyridine structure, followed by the introduction of the hydroxyl group, and culminating in the etherification and subsequent hydrolysis to the final carboxylic acid.

Synthesis of 2-Bromopyridine

A common and reliable method for the synthesis of 2-bromopyridine is the diazotization of 2-aminopyridine followed by a Sandmeyer-type reaction.

Experimental Protocol: Synthesis of 2-Bromopyridine from 2-Aminopyridine [4]

-

Reaction Setup: In a well-ventilated fume hood, a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is charged with 48% hydrobromic acid.

-

Addition of 2-Aminopyridine: The flask is cooled in an ice-salt bath to below 0 °C. 2-Aminopyridine is then added portion-wise, maintaining the temperature below 0 °C.

-

Bromine Addition: While vigorously stirring and maintaining the low temperature, bromine is added dropwise.

-

Diazotization: A solution of sodium nitrite in water is added dropwise over a period of approximately 2 hours, ensuring the temperature remains below 0 °C.

-

Neutralization and Extraction: After the addition is complete, the reaction mixture is stirred for an additional 30 minutes. A solution of sodium hydroxide is then slowly added to neutralize the acid, keeping the temperature below 25 °C. The product is then extracted with a suitable organic solvent, such as diethyl ether.

-

Purification: The combined organic extracts are dried over an appropriate drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude 2-bromopyridine can be further purified by vacuum distillation.

Synthesis of 2-Bromo-3-hydroxypyridine

The introduction of a hydroxyl group at the 3-position of 2-bromopyridine can be achieved through various methods, often involving the diazotization of 2-amino-3-bromopyridine. The synthesis of 2-amino-3-bromopyridine itself can be accomplished by the direct bromination of 2-aminopyridine.[5]

Experimental Protocol: Synthesis of 2-Amino-3-bromopyridine [5]

-

Reaction Setup: 2-Aminopyridine is dissolved in a suitable organic solvent in a reaction flask.

-

Bromination: The solution is cooled to 0 °C, and a portion of liquid bromine is added dropwise. The reaction temperature is then raised, and acetic acid is added.

-

Second Bromine Addition: The mixture is cooled again to below 0 °C, and the remaining bromine is added. The reaction is then allowed to warm and proceed for a specified time.

-

Workup: The reaction is neutralized with a sodium hydroxide solution. The product is then extracted with an organic solvent, and the combined organic layers are dried and concentrated to yield 2-amino-3-bromopyridine.

Following the synthesis of 2-amino-3-bromopyridine, a subsequent diazotization reaction in the presence of water can yield the desired 2-bromo-3-hydroxypyridine.

Williamson Ether Synthesis and Hydrolysis

The formation of the ether linkage in 2-((2-Bromopyridin-3-yl)oxy)acetic acid is classically achieved through a Williamson ether synthesis. This involves the reaction of the alkoxide of 2-bromo-3-hydroxypyridine with an ethyl haloacetate, typically ethyl bromoacetate, followed by hydrolysis of the resulting ester.

Figure 2: Two-step synthesis of the target molecule from 2-bromo-3-hydroxypyridine.

Experimental Protocol: Synthesis of 2-((2-Bromopyridin-3-yl)oxy)acetic acid

-

Formation of the Alkoxide: 2-Bromo-3-hydroxypyridine is dissolved in a suitable aprotic solvent (e.g., anhydrous DMF or THF). A strong base, such as sodium hydride, is added portion-wise at 0 °C to deprotonate the hydroxyl group and form the corresponding sodium salt.

-

Etherification: Ethyl bromoacetate is added dropwise to the solution of the alkoxide. The reaction mixture is then typically stirred at room temperature or gently heated to drive the reaction to completion.

-

Ester Hydrolysis: Once the etherification is complete, the resulting ethyl 2-((2-bromopyridin-3-yl)oxy)acetate is hydrolyzed. This can be achieved by adding an aqueous solution of a strong base (e.g., sodium hydroxide) and heating the mixture.

-

Acidification and Isolation: After hydrolysis, the reaction mixture is cooled and acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid. The solid product is then collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system.

Physicochemical Properties and Characterization

While extensive experimental data for 2-((2-Bromopyridin-3-yl)oxy)acetic acid is not widely published, its key physicochemical properties can be predicted or are available from commercial suppliers.

| Property | Value | Source |

| Molecular Formula | C₇H₆BrNO₃ | [6] |

| Molecular Weight | 232.03 g/mol | [6] |

| Predicted m/z ([M-H]⁻) | 229.94583 | PubChem |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the three aromatic protons on the pyridine ring, a singlet for the methylene protons of the acetic acid moiety, and a broad singlet for the carboxylic acid proton.

-

¹³C NMR: The carbon NMR spectrum would display signals for the five carbons of the pyridine ring, the methylene carbon, and the carbonyl carbon of the acetic acid group.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of the bromine atom.

Applications in Medicinal Chemistry

2-((2-Bromopyridin-3-yl)oxy)acetic acid is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of the bromine atom allows for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse aryl, heteroaryl, or alkyl groups. The carboxylic acid functionality can be readily converted to amides, esters, or other derivatives to modulate the compound's biological activity and pharmacokinetic properties.

The pyridine-based scaffold is of particular interest in the development of kinase inhibitors, anti-inflammatory agents, and treatments for various other diseases.[7][8] The specific substitution pattern of 2-((2-Bromopyridin-3-yl)oxy)acetic acid provides a unique three-dimensional arrangement of functional groups that can be exploited for targeted drug design.

Conclusion

2-((2-Bromopyridin-3-yl)oxy)acetic acid, while not a widely known compound in its own right, represents a strategically important intermediate for the synthesis of novel and potentially bioactive molecules. Its preparation, though multi-stepped, relies on fundamental and well-understood organic reactions. The versatility of its functional groups, particularly the reactive bromine atom and the readily derivatizable carboxylic acid, makes it an attractive starting material for the construction of diverse chemical libraries aimed at identifying new drug candidates. This guide has provided a comprehensive overview of the synthesis, historical context, and potential applications of this valuable building block, with the aim of facilitating its use in the broader scientific community.

References

-

European Patent Office. (n.d.). Method of producing 2-amino-3-nitro-5-halogenopyridine - EP 0530524 A1. Retrieved February 2, 2026, from [Link].

- Google Patents. (n.d.). CN104974081A - Synthetic method of 3-bromopyridine.

- Google Patents. (n.d.). CN104402805A - 2-bromopyridine synthesis method.

- Google Patents. (n.d.). CN103664765A - Preparation method of 2-amino-3-bromopyridine.

-

CORE. (2020). Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. Retrieved February 2, 2026, from [Link].

- Google Patents. (n.d.). CN104130183A - Synthetic method for 3-bromopyridine.

-

Frontiers. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Retrieved February 2, 2026, from [Link].

-

PubMed. (2011). Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2. Retrieved February 2, 2026, from [Link].

-

PubChem. (n.d.). 2-(2-Bromopyridin-4-yl)acetic acid. Retrieved February 2, 2026, from [Link].

-

Royal Society of Chemistry. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Retrieved February 2, 2026, from [Link].

-

MDPI. (2022). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. Retrieved February 2, 2026, from [Link].

-

MDPI. (2022). Special Issue : Application of Organic Synthesis to Bioactive Compounds. Retrieved February 2, 2026, from [Link].

-

ResearchGate. (2020). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances | Request PDF. Retrieved February 2, 2026, from [Link].

-

PubChem. (n.d.). 2-(6-Bromopyridin-3-yl)acetic acid. Retrieved February 2, 2026, from [Link].

-

MDPI. (2024). Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. Retrieved February 2, 2026, from [Link].

-

MDPI. (2022). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. Retrieved February 2, 2026, from [Link].

-

ResearchGate. (2007). ChemInform Abstract: Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. Retrieved February 2, 2026, from [Link].

-

RSC Publishing. (2023). Synthesis and anticancer activity of Pt(iv) prodrugs containing 3-bromopyruvic acid as an axial ligand. Retrieved February 2, 2026, from [Link].

-

University of York. (2023). Design, Synthesis and Applications of Three-Dimensional Building Blocks for Fragment-Based Drug Discovery. Retrieved February 2, 2026, from [Link].

-

PubChem. (n.d.). 2-(4-Bromopyridin-2-YL)acetic acid. Retrieved February 2, 2026, from [Link].

Sources

- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. CN104402805A - 2-bromopyridine synthesis method - Google Patents [patents.google.com]

- 5. CN103664765A - Preparation method of 2-amino-3-bromopyridine - Google Patents [patents.google.com]

- 6. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]

- 7. Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide [mdpi.com]

Methodological & Application

Application Notes and Protocols for Amide Bond Formation with 2-((2-Bromopyridin-3-yl)oxy)acetic acid

Introduction: The Strategic Utility of 2-((2-Bromopyridin-3-yl)oxy)acetic Acid in Medicinal Chemistry

In the landscape of modern drug discovery and development, the amide bond remains a cornerstone of molecular architecture, underpinning the structure of countless pharmaceuticals.[1] The strategic incorporation of functionalized building blocks into these scaffolds is paramount for modulating physicochemical properties, biological activity, and pharmacokinetic profiles. 2-((2-Bromopyridin-3-yl)oxy)acetic acid emerges as a valuable reagent in this context, offering a unique combination of features: a readily activated carboxylic acid for amide coupling, a pyridyl core common in bioactive molecules, and a strategically placed bromine atom that serves as a versatile handle for post-coupling modifications via cross-coupling reactions.[2]

This document provides an in-depth technical guide for researchers, chemists, and drug development professionals on the effective use of 2-((2-Bromopyridin-3-yl)oxy)acetic acid in amide bond formation. We will explore the synthesis of this key intermediate, delve into the mechanistic underpinnings of its activation, and present detailed, field-proven protocols for its coupling with a variety of amine substrates. The causality behind experimental choices, potential challenges, and strategies for optimization are discussed to ensure robust and reproducible outcomes.

Synthesis of the Reagent: A Practical Approach

The title compound, 2-((2-Bromopyridin-3-yl)oxy)acetic acid, is not widely available commercially and is typically synthesized as a chemical intermediate. A reliable and straightforward two-step synthesis can be employed, starting from the commercially available 2-bromo-3-hydroxypyridine. The process involves a Williamson ether synthesis followed by saponification.

The precursor, ethyl 2-((2-bromopyridin-3-yl)oxy)acetate, is a known compound (CAS No. 850349-18-7), confirming the viability of this synthetic route.[3]

Caption: Synthetic pathway to 2-((2-Bromopyridin-3-yl)oxy)acetic acid.

Core Principles of Amide Bond Formation: Activating the Carboxylic Acid

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process at ambient temperatures, requiring high heat that is often incompatible with complex molecules.[4] Therefore, the reaction necessitates the use of "coupling reagents" to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby creating a highly reactive acyl intermediate that is susceptible to nucleophilic attack by the amine.[5]

Commonly employed coupling reagents fall into several classes, including carbodiimides (e.g., EDC, DCC), phosphonium salts (e.g., PyBOP), and uronium/aminium salts (e.g., HATU, HBTU).[5] The choice of reagent is critical and depends on factors such as the steric hindrance of the substrates, the potential for racemization (if chiral centers are present), and the desired reaction conditions.

For a substrate like 2-((2-Bromopyridin-3-yl)oxy)acetic acid, uronium/aminium salt-based reagents such as HATU are often preferred due to their high efficiency, fast reaction times, and low rates of side reactions.[1][6]

The HATU-Mediated Coupling Mechanism

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent. The mechanism proceeds through the formation of a highly reactive OAt-active ester.

Sources

Application Note: Strategic Utilization of 2-((2-Bromopyridin-3-yl)oxy)acetic Acid in Medicinal Chemistry

Executive Summary

In modern drug discovery, 2-((2-Bromopyridin-3-yl)oxy)acetic acid serves as a high-value bifunctional building block. Unlike simple pyridine scaffolds, this molecule possesses two distinct orthogonal reactive handles: a carboxylic acid for amide/ester diversification and a 2-bromo substituent for transition-metal-catalyzed cross-coupling.

Its primary utility lies in its role as a "linchpin" precursor for the synthesis of N-substituted pyrido[3,2-b][1,4]oxazin-3(4_H_)-ones . These bicyclic heterocycles are privileged scaffolds in medicinal chemistry, appearing in potent analgesics, kinase inhibitors, and GPCR ligands. This guide outlines the strategic application of this compound, focusing on robust protocols for amide coupling and subsequent intramolecular cyclization to access these bioactive cores.

Chemical Profile & Strategic Value

Structural Analysis

The molecule features a 2,3-disubstituted pyridine core. The ortho relationship between the bromine atom and the oxyacetic acid side chain is the critical design feature.

-

Site A (Carboxylic Acid): Allows for the introduction of diverse amine (R-NH₂) substituents via standard peptide coupling reagents (HATU, EDC). This defines the N-substituent of the final oxazinone ring.

-

Site B (Bromine): A handle for palladium-catalyzed cross-coupling.[1][2] While it can be used for intermolecular Suzuki/Buchwald reactions, its most powerful application is in intramolecular C–N bond formation to close the oxazine ring.

Advantages Over Alternative Routes

Standard synthesis of pyrido-oxazinones often involves alkylating the pre-formed bicyclic lactam, which requires strong bases (NaH) and can suffer from regioselectivity issues (O- vs N-alkylation). The "Linchpin" Strategy using 2-((2-bromopyridin-3-yl)oxy)acetic acid allows for:

-

Late-Stage Cyclization: Introduce complex R-groups under mild amide coupling conditions first.

-

Regiocontrol: The cyclization is chemically defined; only the amide nitrogen can couple to the bromine.

Workflow Visualization

The following diagram illustrates the diversity-oriented synthesis workflow using this building block.

Figure 1: Strategic workflow converting the linear acid precursor into the fused heterocyclic core.

Experimental Protocols

Protocol A: Amide Coupling (The Diversity Step)

Objective: To couple a primary amine (R-NH₂) to the carboxylic acid, creating the linear precursor for cyclization.

Reagents:

-

Substrate: 2-((2-Bromopyridin-3-yl)oxy)acetic acid (1.0 equiv)

-

Amine: R-NH₂ (1.2 equiv)

-

Coupling Agent: HATU (1.5 equiv)

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Solvent: DMF (Anhydrous)

Procedure:

-

Dissolve 2-((2-bromopyridin-3-yl)oxy)acetic acid (1.0 mmol) in anhydrous DMF (5 mL) in a round-bottom flask under inert atmosphere (N₂).

-

Add DIPEA (3.0 mmol) and stir for 5 minutes at room temperature.

-

Add HATU (1.5 mmol) in one portion. The solution may turn slightly yellow. Stir for 10 minutes to activate the acid.

-

Add the amine (1.2 mmol) dropwise.

-

Stir the reaction at room temperature for 2–4 hours. Monitor by LC-MS (Target mass: M+H of amide).

-

Workup: Dilute with EtOAc (50 mL), wash with saturated NaHCO₃ (2x), water (2x), and brine (1x). Dry over Na₂SO₄ and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Critical Note: Ensure the amine does not contain other nucleophiles (like -SH) that could displace the bromine prematurely, although the 2-bromopyridine is relatively stable to non-catalyzed nucleophilic attack at RT.

Protocol B: Intramolecular Cyclization (The Ring Closure)

Objective: To effect the intramolecular Buchwald-Hartwig amidation, displacing the bromine with the amide nitrogen to form the pyrido[3,2-b][1,4]oxazin-3-one core.

Reagents:

-

Substrate: Amide intermediate from Protocol A (1.0 equiv)

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: Xantphos (10 mol%) or BINAP (10 mol%)

-

Base: Cs₂CO₃ (2.0 equiv) or K₃PO₄ (3.0 equiv)

-

Solvent: 1,4-Dioxane (degassed)

Procedure:

-

Charge a microwave vial or heavy-walled pressure tube with the Amide intermediate (0.5 mmol), Pd(OAc)₂ (0.025 mmol), Xantphos (0.05 mmol), and Cs₂CO₃ (1.0 mmol).

-

Seal the vessel and purge with Argon for 5 minutes.

-

Inject degassed 1,4-Dioxane (5 mL) through the septum.

-

Heat the reaction:

-

Method A (Thermal): 100°C in an oil bath for 12–16 hours.

-

Method B (Microwave): 120°C for 30–60 minutes.

-

-

Monitoring: Monitor by TLC or LC-MS. The product will typically be less polar than the starting amide and show the loss of the bromine isotopic pattern.

-

Workup: Filter the mixture through a pad of Celite, eluting with EtOAc. Concentrate the filtrate.

-

Purification: Flash chromatography (DCM/MeOH or Hexanes/EtOAc).

Why this works: The ortho-bromo ether moiety positions the amide nitrogen in perfect proximity for the reductive elimination step of the catalytic cycle. Xantphos is preferred for its wide bite angle, which facilitates this specific reductive elimination.

Protocol C: Suzuki-Miyaura Coupling (Alternative)

Objective: To functionalize the pyridine ring without closing the oxazine ring, or to modify the ring after cyclization (if Br was preserved, though in this specific scaffold, Br is consumed. This protocol applies if 5-bromo analogs are used or for general pyridine functionalization).

Note: For the specific 2-bromo-3-oxy scaffold, Suzuki coupling at the 2-position is difficult due to steric hindrance from the 3-oxy group, but possible with active catalysts.

Reagents:

-

Substrate: 2-((2-Bromopyridin-3-yl)oxy)acetic acid ester (protect acid first!)

-

Boronic Acid: Ar-B(OH)₂ (1.5 equiv)

-

Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)

-

Base: K₂CO₃ (2M aqueous, 3.0 equiv)

-

Solvent: DME/Water (4:1)

Procedure:

-

Combine the ester substrate, boronic acid, and base in DME/Water.

-

Heat at 90°C for 4 hours.

Case Studies & Applications

Analgesic Development

Research indicates that N-substituted pyrido[3,2-b][1,4]oxazin-3-ones exhibit significant antinociceptive activity. By using Protocol A with piperazine-containing amines followed by Protocol B , researchers can rapidly generate libraries of analogs with superior safety profiles compared to aspirin [1].

Kinase Inhibition

The pyridoxazinone core mimics the ATP-binding hinge region of kinases. The ability to vary the N-substituent (via the initial amine choice) allows for probing the solvent-exposed regions of the kinase pocket, a common strategy for improving solubility and selectivity in oncology programs.

Safety & Handling

-

2-((2-Bromopyridin-3-yl)oxy)acetic acid: Irritant. Handle with gloves and eye protection. Avoid inhalation of dust.

-

Palladium Catalysts: Potential sensitizers. Handle in a fume hood.

-

Waste Disposal: All heavy metal waste (Pd) must be segregated. Halogenated solvents (DCM) and non-halogenated solvents (DMF, Dioxane) should be disposed of in respective waste streams.

References

-

Substituted pyrido[3,2-b]oxazin-3(4H)-ones: synthesis and evaluation of antinociceptive activity. Source: National Institutes of Health (PubMed) URL:[Link] (Search Term: "pyrido[3,2-b]oxazin-3(4H)-ones antinociceptive")

-

Buchwald-Hartwig Amination: A Practical Guide. Source: Chemistry LibreTexts URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-((2-Bromopyridin-3-yl)oxy)acetic acid

Introduction

This guide addresses the synthesis of 2-((2-Bromopyridin-3-yl)oxy)acetic acid , a critical intermediate often used in the development of enzyme inhibitors and receptor antagonists. The synthesis generally proceeds via the O-alkylation of 2-bromo-3-hydroxypyridine followed by ester hydrolysis.

Users frequently encounter three primary failure modes:

-

Regioselectivity Issues: Competition between O-alkylation (desired) and N-alkylation (formation of pyridinium salts).

-

Halogen Scrambling/Loss: Displacement of the labile 2-bromo substituent during the reaction or hydrolysis (SNAr side reactions).

-

Isolation Difficulties: Poor recovery of the zwitterionic acid product from aqueous media.

This technical guide provides optimized protocols and troubleshooting workflows to maximize yield and purity.

Module 1: Reaction Design & Optimization

The Core Chemistry

The transformation involves a Williamson ether synthesis type reaction. Unlike 2- or 4-hydroxypyridines, 3-hydroxypyridine does not form a neutral pyridone tautomer.[1] However, the nitrogen lone pair remains nucleophilic, risking the formation of quaternary ammonium byproducts.[1]

Optimized Protocol:

-

Substrate: 2-Bromo-3-hydroxypyridine (1.0 eq)

-

Electrophile: tert-Butyl bromoacetate or Ethyl bromoacetate (1.1 eq)

-

Base: Cesium Carbonate (

) (1.5 eq)[1] -

Solvent: DMF (Anhydrous) or Acetonitrile (ACN)[1]

-

Temperature: 25°C – 60°C (Strict control required)

Critical Parameter: The "Cesium Effect"

We strongly recommend replacing Potassium Carbonate (

Comparative Data: Base Efficiency

| Parameter | Standard Protocol ( | Optimized Protocol ( |

| Reaction Time | 12–24 Hours | 2–4 Hours |

| O- vs N-Alkylation Ratio | ~4:1 | >15:1 |

| Yield (Ester Intermediate) | 55–65% | 85–92% |

| Risk of Br-Displacement | Moderate (if refluxed) | Low (at mild temp) |

Module 2: Troubleshooting & FAQs

Issue 1: "I am seeing a new spot on TLC that doesn't move (baseline), and my yield is low."

Diagnosis: N-Alkylation (Quaternization). The baseline spot is likely the pyridinium salt formed by the nitrogen attacking the bromoacetate. Corrective Action:

-

Switch Solvent: Change from Acetone to DMF or NMP. The higher dielectric constant stabilizes the transition state for O-alkylation.

-

Lower Concentration: Dilute the reaction to 0.1 M. High concentrations favor intermolecular N-alkylation.

-

Steric Control: If using ethyl bromoacetate, switch to tert-butyl bromoacetate. The bulky t-butyl group sterically discourages attack by the hindered nitrogen (next to the 2-Br) more than the open oxygen.

Issue 2: "My product lost the Bromine atom during hydrolysis."

Diagnosis: Nucleophilic Aromatic Substitution (SNAr). The 2-position of pyridine is electron-deficient. Under harsh basic hydrolysis (e.g., NaOH, reflux), the hydroxide ion attacks C2, displacing the Bromine to form a 2-pyridone derivative.[1] Corrective Action:

-

Use Lithium Hydroxide (LiOH): Use LiOH in THF/Water (1:1) at 0°C to Room Temperature . Never reflux.

-

Alternative: Acidolysis: If you used the tert-butyl ester (recommended in Issue 1), avoid basic hydrolysis entirely. Deprotect using TFA/DCM (1:1) at room temperature. This preserves the sensitive 2-Br bond completely.

Issue 3: "I cannot extract the acid from the water phase."

Diagnosis: Zwitterion Trapping. The product contains a basic pyridine nitrogen and an acidic carboxylic acid. At neutral pH, it may exist as a zwitterion with high water solubility.[1] Corrective Action:

-

pH Adjustment: Carefully adjust the aqueous layer to pH 3–4 (the isoelectric point is likely near neutral/slightly acidic, so you want to protonate the acid fully or keep it distinct).[1] Correction: To extract into organic, acidify to pH ~3 (protonating the carboxylate to -COOH). Note that pH < 1 might protonate the Pyridine-N, keeping it in water.[1]

-

Salting Out: Saturate the aqueous phase with NaCl before extraction with Ethyl Acetate/THF (3:1 mix).

Module 3: Visualized Workflows

Figure 1: Optimized Synthetic Pathway

This diagram illustrates the recommended route, highlighting the decision point between Basic Hydrolysis and Acidolysis based on the ester choice.[1]

Caption: Workflow comparing Ethyl vs. t-Butyl ester routes. The t-Butyl route minimizes halogen loss risks.[1]

Figure 2: Troubleshooting Logic Tree

Use this flow to diagnose low yields immediately after the alkylation step.

Caption: Diagnostic tree for identifying N-alkylation and Halogen displacement issues.

References

-

Cesium Effect in O-Alkylation

-

Reactivity of 3-Hydroxypyridines

- Title: O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species.

- Source:Royal Society of Chemistry (RSC Advances).

- Relevance: Discusses the tautomeric preferences and nucleophilicity of the pyridine nitrogen vs. oxygen.

-

URL:[Link]

-

Handling 2-Bromopyridines (Stability)

-

General Pyridine Alkylation Protocols

Sources

- 1. CN104402805A - 2-bromopyridine synthesis method - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. mdpi.com [mdpi.com]

- 4. CN101654432B - Method for N-alkylation of 2-pyridone - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

Technical Support Center: Synthesis of 2-((2-Bromopyridin-3-yl)oxy)acetic acid

Welcome to the technical support guide for the synthesis of 2-((2-Bromopyridin-3-yl)oxy)acetic acid. This document is intended for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this synthesis and mitigate common side reactions.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for 2-((2-Bromopyridin-3-yl)oxy)acetic acid?

A1: The most common and direct route is a two-step process. It begins with a Williamson ether synthesis, followed by saponification.[1][2][3]

-

Step 1 (Etherification): 2-Bromo-3-hydroxypyridine is reacted with an ethyl haloacetate (typically ethyl bromoacetate or chloroacetate) in the presence of a suitable base. This reaction forms the intermediate, ethyl 2-((2-bromopyridin-3-yl)oxy)acetate.

-

Step 2 (Saponification): The resulting ester is then hydrolyzed, usually with a strong base like sodium hydroxide, to yield the final product, 2-((2-Bromopyridin-3-yl)oxy)acetic acid, after acidic workup.

Q2: What are the most critical parameters to control in this synthesis?

A2: The two most critical parameters are the choice of base and the reaction temperature. These factors significantly influence the reaction's regioselectivity, determining the ratio of the desired O-alkylation product to the undesired N-alkylation byproduct.

Q3: What is N-alkylation and why is it a major concern?

A3: N-alkylation is the primary competing side reaction. The starting material, 2-bromo-3-hydroxypyridine, is an ambident nucleophile, meaning it can be attacked at two different sites: the oxygen of the hydroxyl group and the nitrogen of the pyridine ring.[4] N-alkylation occurs when the ethyl haloacetate reacts with the ring nitrogen, forming an N-alkylated pyridinium salt. This byproduct can be difficult to separate from the desired product and significantly lowers the overall yield.

Part 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Problem 1: Low yield of the desired product with a significant amount of a water-soluble, polar impurity.

-

Likely Cause: N-alkylation of the pyridine nitrogen. The resulting pyridinium salt is highly polar and often remains in the aqueous phase during extraction.

-

Causality: The pyridine nitrogen is inherently nucleophilic.[5] Using a very strong base (like sodium hydride) in a polar aprotic solvent (like DMF or DMSO) can favor the formation of the phenoxide, which is a soft nucleophile, thus promoting O-alkylation. Conversely, weaker bases or protic solvents can lead to a higher proportion of N-alkylation.

-

Solutions:

-

Choice of Base: Employ a strong base such as sodium hydride (NaH) to fully deprotonate the hydroxyl group, making the oxygen a more potent nucleophile than the nitrogen. Weaker bases like potassium carbonate (K₂CO₃) can be effective but may require more carefully controlled conditions.[6]

-

Solvent Selection: Use a polar aprotic solvent like anhydrous DMF or THF. These solvents solvate the cation of the base but not the nucleophilic oxygen, enhancing its reactivity.

-

Temperature Control: Perform the deprotonation at a low temperature (e.g., 0 °C) before adding the ethyl haloacetate. Then, allow the reaction to proceed at a controlled temperature (e.g., room temperature to 50 °C) to minimize side reactions.

-

Problem 2: The final product is an oil or fails to crystallize, and NMR analysis shows the presence of an ethyl group.

-

Likely Cause: Incomplete saponification of the ethyl ester intermediate.

-

Causality: The hydrolysis of the ester is a reversible reaction.[7] Insufficient base, reaction time, or temperature can lead to an equilibrium mixture of the ester and the carboxylate salt.

-

Solutions:

-

Increase Base Equivalents: Use a molar excess of sodium hydroxide (e.g., 2-3 equivalents) to drive the reaction to completion.

-

Increase Reaction Time/Temperature: Ensure the reaction is stirred at an adequate temperature (e.g., 50-80 °C) for a sufficient duration (typically 2-4 hours). Monitor the reaction by TLC or LC-MS until the starting ester is no longer detectable.

-

Co-solvent: Adding a co-solvent like methanol or ethanol can improve the solubility of the ester in the aqueous base, accelerating the hydrolysis.

-

Problem 3: Presence of unreacted 2-bromo-3-hydroxypyridine in the final product.

-

Likely Cause: Incomplete etherification reaction.

-

Causality: This can be due to several factors: insufficiently dried reagents or solvent, a deactivated base, or an insufficient amount of the alkylating agent.

-

Solutions:

-

Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

-

Fresh Base: Use freshly opened or properly stored sodium hydride. NaH can react with atmospheric moisture and lose its activity.

-

Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the ethyl haloacetate to ensure the complete consumption of the 2-bromo-3-hydroxypyridine.

-

Part 3: Experimental Protocols & Data

Optimized Synthesis Protocol

Step 1: Etherification - Synthesis of Ethyl 2-((2-bromopyridin-3-yl)oxy)acetate

-

To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous DMF (10 mL per gram of 2-bromo-3-hydroxypyridine).

-

Add 2-bromo-3-hydroxypyridine (1.0 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add ethyl bromoacetate (1.1 eq) dropwise via a syringe.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC. Upon completion, quench the reaction by slowly adding ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester.

Step 2: Saponification - Synthesis of 2-((2-Bromopyridin-3-yl)oxy)acetic acid

-

Dissolve the crude ester from Step 1 in a mixture of THF and water (e.g., 2:1 ratio).

-

Add sodium hydroxide (2.5 eq) and heat the mixture to 60 °C for 2-4 hours.

-

Monitor the reaction by TLC. After completion, cool the mixture to room temperature.

-

Acidify the mixture to pH 2-3 with 1M HCl.

-

The product will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Data Summary

| Parameter | Condition A (K₂CO₃, Acetone) | Condition B (NaH, DMF) | Expected Outcome |

| Base | Weak | Strong | Stronger base favors O-alkylation. |

| Solvent | Polar Protic (Trace H₂O) | Polar Aprotic | Aprotic solvent enhances nucleophilicity. |

| O:N Alkylation Ratio | ~3:1 to 5:1 | >10:1 | Condition B significantly reduces N-alkylation. |

| Typical Yield | 40-60% | 75-90% | Higher yield due to improved selectivity. |

Part 4: Mechanistic Visualization

Diagram 1: Competing Reaction Pathways

This diagram illustrates the desired O-alkylation versus the undesired N-alkylation side reaction.

Caption: O- vs. N-Alkylation Pathways.

Diagram 2: Troubleshooting Workflow

This workflow provides a logical sequence for diagnosing and resolving common issues.

Caption: Troubleshooting Workflow.

References

- CN103664765A - Preparation method of 2-amino-3-bromopyridine - Google P

- Williamson Ether Synthesis - Pearson Educ

- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkyl

- 2-bromopyridine - Organic Syntheses.

- An Oxygen Walk Approach for C3 Selective Hydroxyl

- Three-Component Synthesis of Pyridylacetic Acid Deriv

- Alcohol to Ether using Williamson synthesis (O-Alkyl

- The Williamson Ether Synthesis - Master Organic Chemistry.

- The Investigation of the Alkylation Reactions of Hydroxy and En‐Oximes with Some Halohydrins and Epoxides - ResearchG

- Pyridine synthesis - Organic Chemistry Portal.

- Shifting Order Kinetic Study for Alkaline Hydrolysis of Ethyl Acet

- A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions - ResearchG

- O-alkylation and arylation of Oximes, Hydroxylamines and related compounds - Organic Chemistry Portal.

- Pyridine Chemistry - University of Babylon.

- Synthesis of Ethyl 3‐(1‐Acetyl‐3‐phenyl‐4,5‐dihydro‐1H‐pyrazol‐4‐yl)

- What is the product of pyridine + acetic acid? - Quora.

- O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species - ScienceDirect.

- 2-Bromopyridines as Versatile Synthons for Heteroaryl

- Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine - Pharmaguideline.

- O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species - Royal Society of Chemistry.

Sources

- 1. Williamson Ether Synthesis Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 2. francis-press.com [francis-press.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. austinpublishinggroup.com [austinpublishinggroup.com]

Technical Support Center: 2-((2-Bromopyridin-3-yl)oxy)acetic Acid

This guide functions as a Tier 3 Technical Support resource for researchers working with 2-((2-Bromopyridin-3-yl)oxy)acetic acid .[1] It is designed to troubleshoot purification failures, optimize yield, and ensure high purity for downstream applications (e.g., GLP-1 agonists, kinase inhibitors).

Ticket Category: Purification & Isolation Molecule ID: 2-((2-Bromopyridin-3-yl)oxy)acetic acid Chemical Class: Pyridyloxyacetic Acid / Aryl Bromide Support Level: Senior Application Scientist[1]

Part 1: Chemical Profile & Triage

Before troubleshooting, you must understand the "personality" of this molecule. Most purification failures stem from a misunderstanding of its acid-base behavior.[1]

The "Zwitterion" Trap

Users often assume this molecule behaves like a standard amino acid (zwitterionic).[1] It does not.

-

Carboxylic Acid (Position 3-O-CH2-): Typical pKa ~3.5 – 4.0.[1]

-